molecular formula C8H2BrFO3 B13710971 5-Bromo-6-fluoro-1,3-isobenzofurandione

5-Bromo-6-fluoro-1,3-isobenzofurandione

Cat. No.: B13710971
M. Wt: 245.00 g/mol
InChI Key: MAXSFFYLCCTTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoro-1,3-isobenzofurandione is an organic compound with the molecular formula C8H2BrFO3 It is a derivative of isobenzofurandione, featuring bromine and fluorine substituents at the 5 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1,3-isobenzofurandione typically involves the bromination and fluorination of 1,3-isobenzofurandione. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is often carried out in a solvent such as acetic acid, with a catalyst like iodine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1,3-isobenzofurandione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as manganese dioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

5-Bromo-6-fluoro-1,3-isobenzofurandione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1,3-isobenzofurandione involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, influencing the compound’s ability to bind to and modify biological molecules. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-isobenzofurandione: Lacks the fluorine substituent, resulting in different chemical properties.

    6-Fluoro-1,3-isobenzofurandione: Lacks the bromine substituent, affecting its reactivity and applications.

    5-Chloro-6-fluoro-1,3-isobenzofurandione: Substitutes chlorine for bromine, leading to variations in its chemical behavior.

Uniqueness

5-Bromo-6-fluoro-1,3-isobenzofurandione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

Molecular Formula

C8H2BrFO3

Molecular Weight

245.00 g/mol

IUPAC Name

5-bromo-6-fluoro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2BrFO3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H

InChI Key

MAXSFFYLCCTTRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.